N-allyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride
CAS No.: 5553-32-2
Cat. No.: VC2640608
Molecular Formula: C7H14ClNO2S
Molecular Weight: 211.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5553-32-2 |
|---|---|
| Molecular Formula | C7H14ClNO2S |
| Molecular Weight | 211.71 g/mol |
| IUPAC Name | 1,1-dioxo-N-prop-2-enylthiolan-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C7H13NO2S.ClH/c1-2-4-8-7-3-5-11(9,10)6-7;/h2,7-8H,1,3-6H2;1H |
| Standard InChI Key | WKPLATIOZRZXOQ-UHFFFAOYSA-N |
| SMILES | C=CCNC1CCS(=O)(=O)C1.Cl |
| Canonical SMILES | C=CCNC1CCS(=O)(=O)C1.Cl |
Introduction
Chemical Structure and Properties
Chemical Identity and Nomenclature
N-allyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride is identified by its CAS Registry Number 5553-32-2 . The compound consists of a tetrahydrothiophene ring with a sulfone (1,1-dioxide) functional group and an allylamine substituent at the 3-position, complexed with hydrochloride. Its chemical structure can be represented by the molecular formula C₇H₁₃NO₂S·HCl, with the neutral base having a formula of C₇H₁₃NO₂S .
Several alternative names exist for this compound in the scientific literature:
-
Allyl-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-amine hydrochloride
-
N-allyltetrahydrothiophen-3-amine 1,1-dioxide hydrochloride
The IUPAC name for this compound is N-allyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride, which systematically describes its chemical structure .
Physical Properties
N-allyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride possesses distinct physical properties that characterize its behavior in various conditions. The following table summarizes the key physical properties of this compound:
The high boiling point of 354.6°C indicates strong intermolecular forces and significant thermal stability . The LogP value of 1.42080 suggests moderate lipophilicity, which may influence its solubility in various solvents and potential for membrane permeability in biological systems .
Chemical Properties
The chemical reactivity of N-allyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride is largely determined by its functional groups. The compound contains several reactive sites:
-
The sulfone (1,1-dioxide) group, which is relatively stable but can participate in certain chemical transformations.
-
The secondary amine function (as its hydrochloride salt), which can undergo typical amine reactions after neutralization.
-
The allyl group, which contains a carbon-carbon double bond capable of addition reactions and other transformations.
The InChI code for this compound is 1S/C7H13NO2S.ClH/c1-2-4-8-7-3-5-11(9,10)6-7;/h2,7-8H,1,3-6H2;1H, and its InChI key is WKPLATIOZRZXOQ-UHFFFAOYSA-N . These identifiers provide a standardized representation of the compound's chemical structure, enabling precise database searches and structural comparisons.
Structural Relationships
Related Compounds
N-allyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride belongs to a family of tetrahydrothiophene derivatives. Several structurally related compounds have been documented in the chemical literature:
-
(R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride (CAS: 935455-27-9) - differs in lacking the allyl group and having a specific R-configuration .
-
3-Aminotetrahydrothiopene 1,1-dioxide hydrochloride (CAS: 51642-03-6) - the parent compound without the allyl substitution on the nitrogen atom .
-
N-Allyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride (CAS: 151775-05-2) - contains an additional methyl group at the 3-position .
-
4-Chlorotetrahydro-3-thiophenamine 1,1-dioxide - features a chlorine atom at the 4-position instead of the allyl group on the nitrogen .
These structural relatives share the core tetrahydrothiophene 1,1-dioxide scaffold but differ in their substitution patterns, which likely results in different physical, chemical, and potentially biological properties.
Structural Features and Implications
The structural features of N-allyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride have several implications for its properties and potential applications:
-
The tetrahydrothiophene ring provides a rigid cyclic structure that can influence molecular recognition in biological systems.
-
The 1,1-dioxide (sulfone) group increases the polarity of the molecule and can participate in hydrogen bonding as a hydrogen bond acceptor.
-
The secondary amine functionality (as its hydrochloride salt) can serve as a hydrogen bond donor and provides a site for potential further derivatization.
-
The allyl group introduces unsaturation into the molecule, which could be exploited for further chemical modifications through reactions at the carbon-carbon double bond.
These structural elements collectively determine the three-dimensional shape, reactivity, and physicochemical properties of the compound, which in turn influence its potential applications in research and development.
Analytical Characterization
Standard analytical methods for characterization would typically include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and potentially ¹⁵N)
-
Infrared (IR) spectroscopy
-
Mass spectrometry (MS)
-
X-ray crystallography (for solid-state structure)
-
Elemental analysis
Chemical Reactivity
Functional Group Reactivity
N-allyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride contains several functional groups that contribute to its chemical reactivity profile:
-
The sulfone (1,1-dioxide) group is generally stable under most conditions but can influence the reactivity of adjacent positions in the tetrahydrothiophene ring.
-
The secondary amine (as its hydrochloride salt) can be deprotonated to generate the free amine, which can then participate in:
-
Nucleophilic substitution reactions
-
Acylation reactions
-
Further alkylation
-
-
The allyl group contains a carbon-carbon double bond that can undergo:
-
Addition reactions (e.g., hydration, hydrogenation)
-
Oxidation
-
Epoxidation
-
Olefin metathesis
-
Dihydroxylation
-
These reactive sites provide multiple handles for chemical modifications, potentially enabling the generation of diverse derivatives for structure-activity relationship studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume